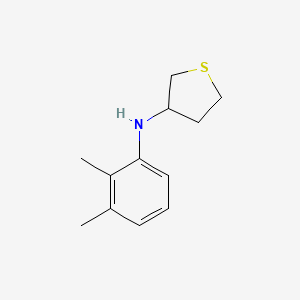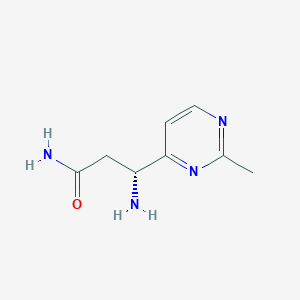
4-(1-Aminopropyl)-2-bromophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminopropyl)-2-bromophenol is an organic compound that features a bromine atom and an aminopropyl group attached to a phenol ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both an amino group and a bromine atom on the phenol ring makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropyl)-2-bromophenol typically involves the bromination of 4-(1-Aminopropyl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the bromination process and avoid over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
化学反应分析
Types of Reactions
4-(1-Aminopropyl)-2-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenol.
Substitution: Formation of substituted phenols with various functional groups.
科学研究应用
4-(1-Aminopropyl)-2-bromophenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1-Aminopropyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-(1-Aminopropyl)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-nitrophenol: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
4-(1-Aminopropyl)-2-chlorophenol: Contains a chlorine atom instead of bromine, which affects its reactivity and interactions.
Uniqueness
4-(1-Aminopropyl)-2-bromophenol is unique due to the presence of both an amino group and a bromine atom on the phenol ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C9H12BrNO |
|---|---|
分子量 |
230.10 g/mol |
IUPAC 名称 |
4-(1-aminopropyl)-2-bromophenol |
InChI |
InChI=1S/C9H12BrNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,8,12H,2,11H2,1H3 |
InChI 键 |
ZMSBRFGUKFKWSY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC(=C(C=C1)O)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



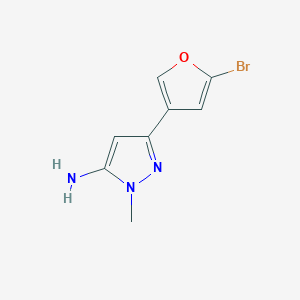
![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)

![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)
![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)


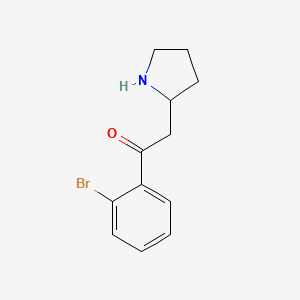
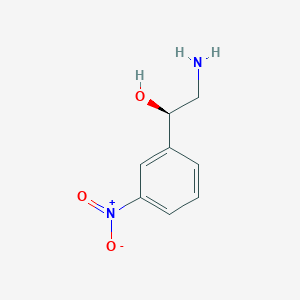

![(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)
